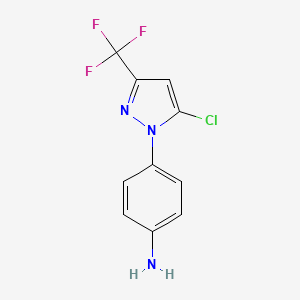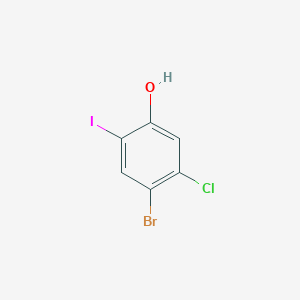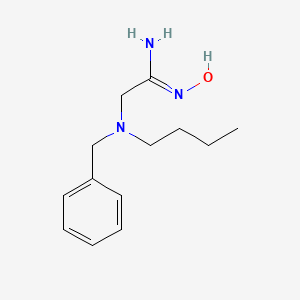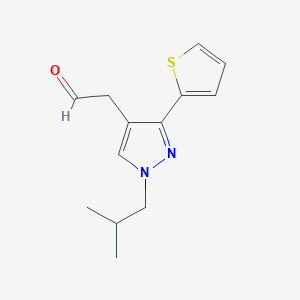![molecular formula C25H29Cl2F3N2O2S B13427401 2-[4-[3-[(EZ)-2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethyl Acetate Dihydrochloride (O-Acetylflupentixol Dihydrochloride)](/img/structure/B13427401.png)
2-[4-[3-[(EZ)-2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethyl Acetate Dihydrochloride (O-Acetylflupentixol Dihydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[3-[(EZ)-2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethyl Acetate Dihydrochloride, also known as O-Acetylflupentixol Dihydrochloride, is a chemical compound that belongs to the class of thioxanthene derivatives. These compounds are often studied for their potential pharmacological properties, particularly in the field of neuropsychopharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-Acetylflupentixol Dihydrochloride typically involves multiple steps, including the formation of the thioxanthene core, the introduction of the trifluoromethyl group, and the attachment of the piperazine moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for each step to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
O-Acetylflupentixol Dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
O-Acetylflupentixol Dihydrochloride has various scientific research applications, including:
Chemistry: Studying its reactivity and potential as a building block for more complex molecules.
Biology: Investigating its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Exploring its potential therapeutic uses, such as in the treatment of psychiatric disorders.
Industry: Utilizing its unique chemical properties for the development of new materials or pharmaceuticals.
Wirkmechanismus
The mechanism of action of O-Acetylflupentixol Dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may modulate the activity of these receptors, leading to changes in neurotransmitter levels and signaling pathways. This can result in various pharmacological effects, including antipsychotic or antidepressant activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other thioxanthene derivatives such as:
- Flupentixol
- Zuclopenthixol
- Chlorprothixene
Uniqueness
O-Acetylflupentixol Dihydrochloride is unique due to its specific chemical structure, which includes the trifluoromethyl group and the piperazine moiety. These structural features may confer distinct pharmacological properties compared to other thioxanthene derivatives.
Eigenschaften
Molekularformel |
C25H29Cl2F3N2O2S |
|---|---|
Molekulargewicht |
549.5 g/mol |
IUPAC-Name |
2-[4-[3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethyl acetate;dihydrochloride |
InChI |
InChI=1S/C25H27F3N2O2S.2ClH/c1-18(31)32-16-15-30-13-11-29(12-14-30)10-4-6-20-21-5-2-3-7-23(21)33-24-9-8-19(17-22(20)24)25(26,27)28;;/h2-3,5-9,17H,4,10-16H2,1H3;2*1H |
InChI-Schlüssel |
OIQXBVMNCIRISR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-isobutyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B13427323.png)


![2-[(Z)-(4,5-dimethylfuran-2-yl)methylideneamino]-3',6'-bis(ethylamino)-2',7'-dimethylspiro[isoindole-3,9'-xanthene]-1-one](/img/structure/B13427342.png)




![N-[5-(4-Bromophenyl)-6-[2-(2-pyrimidinyloxy)ethoxy]-4-pyrimidinyl]-N'-propyl-sulfamide](/img/structure/B13427376.png)



![1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B13427402.png)
![[5-(1,2-Dihydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B13427406.png)
